1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
CAS No.: 1679330-17-6
Cat. No.: VC4595710
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1679330-17-6 |
|---|---|
| Molecular Formula | C15H12N2O3S |
| Molecular Weight | 300.33 |
| IUPAC Name | 1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone |
| Standard InChI | InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3 |
| Standard InChI Key | VUGLFEKECVWFDE-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s pyrrolo[2,3-c]pyridine core consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3, respectively. This bicyclic system is stabilized by conjugated π-electrons, enabling interactions with biological targets such as enzymes and receptors . The phenylsulfonyl group (-) at the 1-position introduces polarity and electron-withdrawing effects, while the ethanone (-) at the 3-position adds a reactive carbonyl group .
Table 1: Key Molecular Properties
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, analogous pyrrolopyridine derivatives exhibit planar geometries with bond lengths of 1.34–1.40 Å for the C-N bonds in the heterocyclic core . Infrared (IR) spectroscopy of related compounds reveals carbonyl stretching frequencies near 1,680 cm, characteristic of the ethanone group .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolopyridine core. A representative route includes:
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Sulfonylation: Reaction of 1H-pyrrolo[2,3-c]pyridine with benzenesulfonyl chloride in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
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Acetylation: Introduction of the ethanone group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, NaOH, CHCl, 0–20°C | 85–90% | |
| Acetylation | Acetyl chloride, AlCl, reflux | 70–75% |
Reactivity Profile
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Nucleophilic Substitution: The phenylsulfonyl group activates the pyrrolopyridine ring for electrophilic attacks at the 4- and 6-positions .
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Carbonyl Reactions: The ethanone moiety participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
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Oxidation: The sulfur atom in the sulfonyl group is resistant to oxidation, ensuring stability under acidic conditions .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Replacing the phenylsulfonyl group with a methylsulfone improves metabolic stability .
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Prodrug Design: Esterification of the ethanone moiety enhances oral bioavailability in rodent models.
Patent Landscape
The compound’s derivatives are covered in patents for:
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